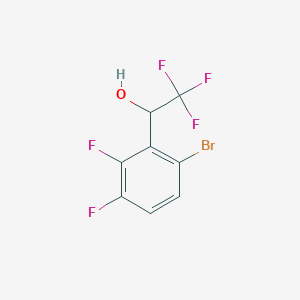
6-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32661997 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The preparation of MFCD32661997 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving specific reagents and conditions . The preparation method is designed to be simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD32661997 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound reacts with common reagents under specific conditions to form major products. For example, it can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives. Similarly, reduction reactions can be carried out using reducing agents to yield reduced forms of the compound. Substitution reactions involve the replacement of specific functional groups with other groups, resulting in different derivatives of MFCD32661997 .
Scientific Research Applications
MFCD32661997 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD32661997 is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD32661997 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, differentiation, and apoptosis. The precise molecular targets and pathways involved in the action of MFCD32661997 are subjects of ongoing research .
Comparison with Similar Compounds
MFCD32661997 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. These compounds share some structural similarities but may differ in their chemical properties, reactivity, and applications. The unique features of MFCD32661997, such as its specific synthetic routes and reaction conditions, set it apart from other related compounds .
Properties
Molecular Formula |
C8H4BrF5O |
|---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
1-(6-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2,7,15H |
InChI Key |
LXTCOMXUTQAMMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


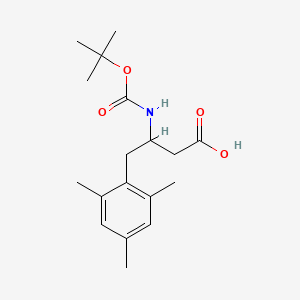
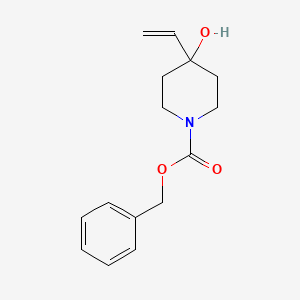
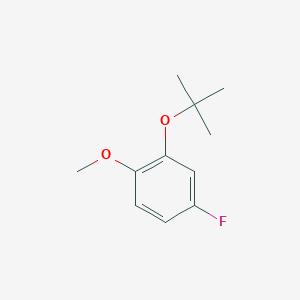
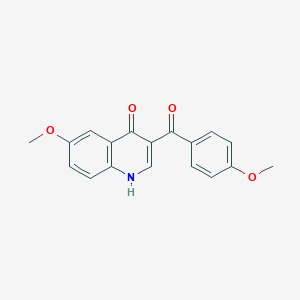

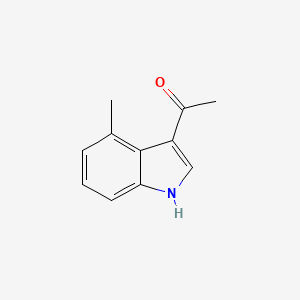
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
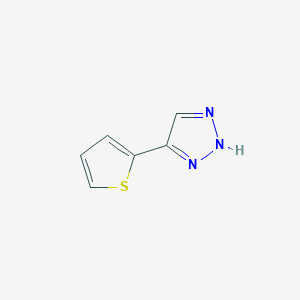
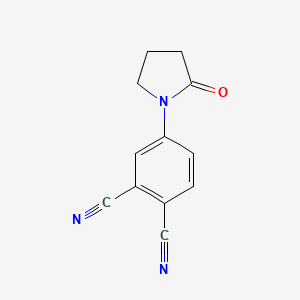
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
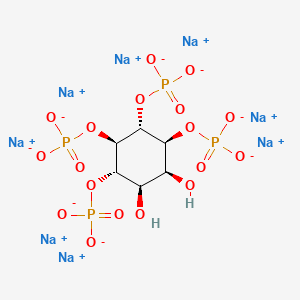
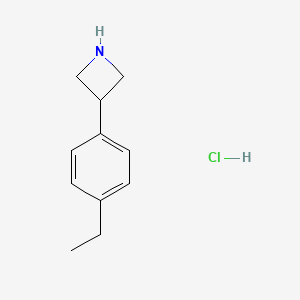
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
